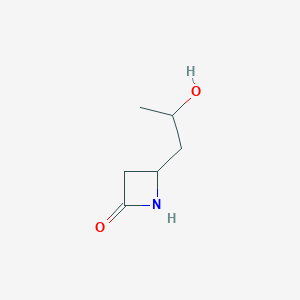

4-(2-Hydroxypropyl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

4-(2-hydroxypropyl)azetidin-2-one |

InChI |

InChI=1S/C6H11NO2/c1-4(8)2-5-3-6(9)7-5/h4-5,8H,2-3H2,1H3,(H,7,9) |

InChI Key |

MVIWJSQBOHRRTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CC(=O)N1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 2 Hydroxypropyl Azetidin 2 One

Mechanistic Investigations of Azetidinone Ring-Opening Reactions

The high ring strain of the azetidin-2-one (B1220530) (β-lactam) ring makes it susceptible to cleavage by a variety of reagents and conditions. This reactivity is central to the biological activity of β-lactam antibiotics and provides a versatile platform for synthetic transformations. nih.gov

Nucleophilic Ring Opening by Various Reagents

The β-lactam ring of 4-(2-hydroxypropyl)azetidin-2-one is a key target for nucleophiles. The reaction typically involves the nucleophilic attack on one of the two electrophilic carbons of the ring: the carbonyl carbon (C2) or the carbon bearing the side chain (C4). The regioselectivity of this attack is influenced by several factors, including the nature of the nucleophile, the substituents on the ring, and the reaction conditions. organic-chemistry.org

In the case of activated azetidinium ions, which can be formed by N-alkylation of the azetidin-2-one, the ring-opening is generally regioselective. For instance, nucleophiles such as azide (B81097) anions, benzylamine, and alkoxides have been shown to react with substituted azetidinium ions. organic-chemistry.org The attack often occurs at the less substituted carbon atom. nih.gov For a 4-substituted azetidin-2-one like the title compound, nucleophilic attack would be expected to preferentially occur at the C2 carbonyl carbon, leading to cleavage of the C2-N1 amide bond. However, under certain conditions, particularly with activation of the nitrogen, attack at C4 can also occur. acs.org

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, based on general principles of β-lactam reactivity.

| Nucleophile | Reagent Example | Expected Major Product |

| Hydroxide (B78521) | Sodium Hydroxide | 3-Amino-5-hydroxyhexanoic acid |

| Alkoxide | Sodium Methoxide | Methyl 3-amino-5-hydroxyhexanoate |

| Amine | Benzylamine | N-Benzyl-3-amino-5-hydroxyhexanamide |

| Thiolate | Sodium thiophenoxide | S-Phenyl 3-amino-5-hydroxyhexanethioate |

Acid- and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of the amide bond in the β-lactam ring is a critical reaction, both in terms of its role in the degradation of β-lactam antibiotics and as a synthetic transformation. This process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the hydrolysis of the azetidin-2-one ring is initiated by protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgchemguide.co.uk The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of the amino group to open the ring, ultimately yielding the corresponding β-amino acid, 3-amino-5-hydroxyhexanoic acid. libretexts.org The reaction is generally reversible. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the β-lactam ring. jk-sci.commasterorganicchemistry.com This results in the formation of a tetrahedral intermediate. The ring is then opened by the elimination of the amide nitrogen as an anion. This is followed by a rapid proton transfer from the newly formed carboxylic acid to the nitrogen anion, or more commonly, the deprotonation of the carboxylic acid by another hydroxide ion in the basic medium. masterorganicchemistry.com This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Enzymatic Hydrolysis by β-Lactamases: Molecular Mechanisms and Inhibition Studies

β-Lactamases are a family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics by catalyzing the hydrolysis of the amide bond in the β-lactam ring. nih.gov The mechanism of action for serine β-lactamases, a major class of these enzymes, involves a two-step acylation-deacylation process. nih.gov

Initially, a serine residue in the active site of the enzyme acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a covalent acyl-enzyme intermediate and the opening of the β-lactam ring. nih.gov In the second step, a water molecule, activated by a general base residue in the active site, attacks the acyl-enzyme intermediate, hydrolyzing it and regenerating the active enzyme.

The interaction of this compound with β-lactamases would depend on its ability to act as a substrate or an inhibitor. The presence of the α-hydroxy group on the side chain could influence its binding and reactivity within the enzyme's active site. Studies on related α-hydroxy esters have shown that they can be effective substrates for some β-lactamases, with the enzyme exhibiting a preference for a specific stereoisomer. nih.gov If this compound acts as a substrate, it would be hydrolyzed to the corresponding β-amino acid. If it acts as an inhibitor, it would form a stable acyl-enzyme intermediate that is slow to deacylate, thus inactivating the enzyme.

Stereochemical Outcomes of Ring Transformations

The stereochemistry of the substituents on the azetidin-2-one ring plays a crucial role in determining the stereochemical outcome of its ring-opening reactions. Reactions can be stereospecific, where a particular stereoisomer of the starting material yields a specific stereoisomer of the product, or stereoselective, where one stereoisomer is formed in preference to others. masterorganicchemistry.comyoutube.com

In nucleophilic ring-opening reactions, the attack of the nucleophile often proceeds with inversion of configuration at the site of attack, following an SN2-type mechanism. acs.org For example, if a nucleophile attacks the C4 carbon of this compound, the stereochemistry at this center would be inverted in the resulting product. The stereochemistry of the other chiral center on the side chain would likely be retained during this process.

The stereochemical outcome of enzymatic reactions is highly specific, as the enzyme's active site is chiral and will preferentially bind and react with one enantiomer of a racemic substrate. nih.gov

Functional Group Interconversions on the Hydroxypropyl Side Chain

The hydroxypropyl side chain of this compound offers a site for further chemical modifications through functional group interconversions. ub.eduorganic-chemistry.orgimperial.ac.ukvanderbilt.edu These transformations can be used to synthesize a variety of derivatives with different properties, while potentially keeping the β-lactam ring intact.

The secondary hydroxyl group is a key functional handle for such modifications. Some potential interconversions include:

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 4-(2-oxopropyl)azetidin-2-one, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a coupling agent like DCC).

Etherification: Conversion of the alcohol to an ether can be achieved, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (for chlorine) or phosphorus tribromide (for bromine).

Azide Substitution: The hydroxyl group can be converted to an azide, for instance, via a Mitsunobu reaction with hydrazoic acid or by conversion to a good leaving group (like a tosylate) followed by nucleophilic substitution with sodium azide.

The table below summarizes some possible functional group interconversions on the hydroxypropyl side chain.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | PCC, Swern Oxidation | Ketone |

| Esterification | Acyl chloride, Pyridine | Ester |

| Etherification | NaH, Alkyl halide | Ether |

| Halogenation | SOCl₂, PBr₃ | Alkyl halide |

| Azide Substitution | DPPA, DBU | Azide |

Rearrangement Reactions and Unconventional Pathways in Azetidinone Chemistry

Beyond simple ring-opening and side-chain modifications, azetidin-2-ones can undergo a variety of rearrangement reactions, often driven by the release of ring strain. acs.orgwalshmedicalmedia.com These reactions can lead to the formation of other heterocyclic systems or acyclic products with interesting structural features.

One example of a rearrangement involving a related β-lactam is the base-induced rearrangement of a substituted bromo β-lactam alcohol, which can compete with elimination reactions. walshmedicalmedia.com In the context of this compound, if the hydroxyl group were converted to a good leaving group and a base was introduced, intramolecular rearrangement pathways could be envisioned.

Unconventional reactions can also be initiated by the formation of reactive intermediates such as β-lactam-4-ylidenes (carbenes), which can undergo intermolecular reactions with various partners like alkenes and alcohols. acs.org While not directly demonstrated for this compound, the potential for such reactivity exists under specific conditions.

Furthermore, photochemical methods can provide access to novel rearrangements. For example, the Zimmerman–O'Connell–Griffin rearrangement has been utilized for the synthesis of substituted β-lactams. acs.org The application of photochemical energy to this compound could potentially lead to unique and unconventional transformation pathways.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 2 Hydroxypropyl Azetidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 4-(2-hydroxypropyl)azetidin-2-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise determination of the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azetidinone ring and the 2-hydroxypropyl side chain. The protons on the β-lactam ring (H-3 and H-4) would appear as multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by the ring strain and the electronegativity of the adjacent nitrogen and carbonyl groups. The protons of the 2-hydroxypropyl group would also show characteristic multiplets.

The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbon (C-2) of the β-lactam is expected to resonate at a downfield chemical shift (around 170-175 ppm) due to the deshielding effect of the double bond and the ring strain. The carbons of the azetidinone ring (C-3 and C-4) and the hydroxypropyl side chain will also have characteristic chemical shifts.

To definitively assign these signals and establish the connectivity, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the H-3 and H-4 protons on the ring, as well as between the protons within the 2-hydroxypropyl side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons and for connecting different spin systems. For instance, it would show correlations between the H-4 proton of the azetidinone ring and the carbons of the 2-hydroxypropyl side chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY is particularly important for determining the stereochemistry of the molecule by observing through-space interactions between protons.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~172 |

| C3 | ~2.8-3.2 (m) | ~40 |

| C4 | ~3.8-4.2 (m) | ~55 |

| C1' | ~1.5-1.8 (m) | ~45 |

| C2' | ~3.9-4.3 (m) | ~68 |

| C3' | ~1.1-1.3 (d) | ~23 |

| N-H | ~7.0-8.0 (br s) | - |

| O-H | Variable (br s) | - |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. d = doublet, m = multiplet, br s = broad singlet.

The stereochemistry at the C-4 position of the azetidinone ring is a critical aspect of the molecule's structure. NMR spectroscopy provides powerful methods to determine the relative configuration. The magnitude of the vicinal coupling constant (³J) between the H-3 and H-4 protons is diagnostic of their dihedral angle. For azetidin-2-ones, a smaller coupling constant (typically 2-3 Hz) is indicative of a trans relationship, while a larger coupling constant (around 5-6 Hz) suggests a cis relationship. nih.gov

Furthermore, NMR anisotropy effects can be utilized. The spatial orientation of the 2-hydroxypropyl substituent will influence the chemical shifts of the nearby protons on the azetidinone ring. By analyzing these subtle shifts and through-space correlations in a NOESY experiment, the preferred conformation and the relative stereochemistry can be confidently assigned. For instance, a NOESY correlation between the H-4 proton and a proton on the side chain would provide strong evidence for their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₇H₁₃NO₂), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass would be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. For this compound, several key fragmentation pathways can be predicted:

Alpha-cleavage of the side chain: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. libretexts.org This would result in the loss of a CH₃ radical or a C₂H₅O radical, leading to characteristic fragment ions.

Loss of the side chain: Cleavage of the bond between the C-4 of the azetidinone ring and the side chain would result in a fragment ion corresponding to the unsubstituted azetidin-2-one (B1220530) ring or the protonated side chain.

Ring fragmentation: The β-lactam ring can undergo characteristic fragmentation, such as the cleavage of the N1-C2 and C3-C4 bonds, leading to the formation of smaller fragment ions. rsc.org

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org

Predicted Key MS/MS Fragments for this compound:

| m/z (Predicted) | Fragment Identity |

| 143 | [M+H]⁺ |

| 125 | [M - H₂O + H]⁺ |

| 98 | [M - C₂H₅O + H]⁺ |

| 86 | [M - C₃H₇O + H]⁺ |

| 71 | [Azetidin-2-one ring fragment]⁺ |

| 59 | [C₃H₇O]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands for the following functional groups:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam.

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding. docbrown.info

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ from the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.

C=O stretch: A strong, sharp absorption band in the region of 1730-1760 cm⁻¹ is characteristic of the carbonyl group in a strained four-membered β-lactam ring. researchgate.net The exact position can be influenced by substitution and hydrogen bonding.

C-N stretch: A band in the region of 1200-1350 cm⁻¹.

C-O stretch: A band in the region of 1000-1200 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. The C-C bond vibrations within the ring and side chain would be more prominent in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. acs.org

Predicted Vibrational Frequencies for this compound:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | Weak |

| N-H stretch | 3200-3400 | Weak |

| C-H stretch | 2850-3000 | 2850-3000 |

| C=O stretch | 1730-1760 (strong) | 1730-1760 |

| C-N stretch | 1200-1350 | Observable |

| C-O stretch | 1000-1200 | Observable |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid. researchgate.net This powerful technique allows for the detailed elucidation of the molecular structure of this compound, providing data on bond lengths, bond angles, and the conformation of the molecule in the solid state. The resulting crystal structure is fundamental for understanding its physical properties and potential biological interactions.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be constructed.

For chiral molecules like this compound, X-ray crystallography can also be used to determine the absolute configuration of the stereogenic centers. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is wavelength-dependent, particularly near an absorption edge of an atom. By carefully selecting the X-ray wavelength and analyzing the differences in the intensities of Friedel pairs (reflections (h,k,l) and (-h,-k,-l)), the absolute stereochemistry can be established. The Flack parameter is a critical value derived from the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment. wikipedia.org

While specific crystallographic data for this compound is not publicly available, the table below presents a hypothetical but representative set of crystallographic parameters that would be expected for a compound of this nature, based on published data for similar azetidin-2-one derivatives. wikipedia.orgnih.gov

Interactive Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₁₁NO₂ |

| Formula Weight | 129.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 500.1 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.285 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| Flack Parameter | 0.05(10) |

Note: This data is illustrative and based on typical values for related β-lactam structures.

Chiroptical Spectroscopy for Absolute Stereochemistry Assignment (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. encyclopedia.pub Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are particularly powerful methods for assigning the absolute stereochemistry of chiral compounds in solution, providing complementary information to solid-state X-ray crystallography. grafiati.com

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. For this compound, the β-lactam carbonyl group acts as a key chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the stereogenic centers.

The experimental ECD spectrum is typically compared with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.net By calculating the theoretical ECD spectra for both possible enantiomers, a direct comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD)

ORD measures the variation of the optical rotation of a chiral substance with the wavelength of light. grafiati.com An ORD spectrum displays a plain curve at wavelengths far from an absorption band and an anomalous curve, known as a Cotton effect curve, in the region of a chromophore's absorption. The shape and sign of the Cotton effect are directly related to the stereochemistry of the molecule.

Similar to ECD, the experimental ORD data can be compared with theoretically predicted ORD curves to determine the absolute configuration. The relationship between ECD and ORD is described by the Kronig-Kramers transforms, meaning that if the entire spectrum of one is known, the other can be calculated.

While specific experimental chiroptical data for this compound are not readily found in the literature, the table below illustrates the kind of data that would be obtained from ECD and ORD studies on a chiral β-lactam of this type. The data is based on general principles and published spectra for related compounds. grafiati.com

Interactive Table 2: Representative Chiroptical Data for this compound

| Technique | Parameter | Illustrative Value (for a specific enantiomer) |

| ECD | Wavelength (λ) of Cotton Effect | ~220 nm |

| Sign of Cotton Effect | Positive or Negative | |

| Molar Ellipticity ([θ]) | Varies with concentration and solvent | |

| ORD | Wavelength (λ) of Peak | ~230 nm |

| Wavelength (λ) of Trough | ~210 nm | |

| Sign of Cotton Effect | Positive or Negative | |

| Specific Rotation ([α]) at 589 nm | Varies with concentration and solvent |

Note: The signs and exact wavelengths are dependent on the specific enantiomer and the solvent used.

The combination of these advanced spectroscopic and crystallographic techniques provides a robust and comprehensive framework for the complete structural elucidation of this compound, ensuring a thorough understanding of its molecular architecture and absolute stereochemistry.

Theoretical and Computational Chemistry Investigations of 4 2 Hydroxypropyl Azetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are at the forefront of elucidating the intrinsic properties of 4-(2-Hydroxypropyl)azetidin-2-one, offering a detailed picture of its electronic landscape and reactivity.

Density Functional Theory (DFT) Applications to Conformational Analysis and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational preferences and energetic landscape of this compound. The flexibility of the 2-hydroxypropyl side chain results in several possible low-energy conformations. A systematic conformational search followed by geometry optimization at a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, can identify the most stable structures.

The primary degrees of freedom are the torsion angles around the C4-C1' and C1'-C2' bonds of the side chain. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and intramolecular hydrogen bonding between the hydroxyl group and the lactam oxygen or nitrogen.

Table 1: Representative Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (N1-C4-C1'-C2') (°) | Dihedral Angle (C4-C1'-C2'-O) (°) | Relative Energy (kcal/mol) |

| A | 65 | 60 | 0.00 |

| B | 180 | 60 | 1.25 |

| C | -60 | 180 | 2.10 |

| D | 180 | -60 | 1.80 |

Note: This data is illustrative and based on typical findings for similar substituted azetidinones. The actual values for this compound would require specific calculations.

Ab Initio Methods for Reaction Pathway Analysis and Transition State Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed to study the reaction mechanisms involving the azetidinone ring. A key area of investigation is the elucidation of the transition states in reactions such as the hydrolysis of the β-lactam ring, a process of significant biological relevance.

For instance, the alkaline hydrolysis of the β-lactam proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can accurately model the potential energy surface of this reaction. These calculations allow for the identification and characterization of the transition state, providing crucial information about the reaction barrier and the geometry of the activated complex.

Table 2: Illustrative Ab Initio Calculated Parameters for the Transition State of β-Lactam Ring Opening

| Parameter | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| C-N Bond Length (Å) | 1.55 |

| C=O Bond Length (Å) | 1.30 |

| Nucleophile-Carbonyl Carbon Distance (Å) | 2.10 |

| Activation Energy (kcal/mol) | 15.7 |

Note: This data is representative of ab initio studies on the hydrolysis of the azetidin-2-one (B1220530) ring and is not specific to the 4-(2-hydroxypropyl) derivative.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound in a condensed phase, such as in aqueous solution. By simulating the motion of the molecule over time, MD can reveal the flexibility of the side chain, its preferred orientations, and its interactions with the surrounding solvent molecules.

Prediction of Spectroscopic Properties and Validation with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties of molecules, including nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. mdpi.com For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. Similarly, the calculated IR spectrum can help in identifying the characteristic vibrational modes of the β-lactam ring and the hydroxypropyl side chain.

A comparison between the computed and experimental spectra serves as a validation of the computational methodology and the predicted molecular structure. Discrepancies can often be explained by environmental effects, such as solvent interactions and intermolecular hydrogen bonding, which are not always fully captured in gas-phase calculations.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted (DFT) | Experimental |

| ¹H NMR (δ, ppm) - H4 | 4.15 | 4.05 |

| ¹³C NMR (δ, ppm) - C2 (C=O) | 172.5 | 170.2 |

| IR Frequency (cm⁻¹) - C=O stretch | 1785 | 1760 |

Note: The predicted values are illustrative and depend on the level of theory and basis set used. Experimental values can vary with the solvent and other conditions.

Computational Design and Virtual Screening of Novel Azetidinone Derivatives

The scaffold of this compound can be used as a starting point for the computational design of novel derivatives with potential biological activities. Structure-based drug design and virtual screening are powerful techniques in this regard. By identifying a biological target, such as a bacterial enzyme, derivatives of the parent molecule can be computationally generated and docked into the active site of the target protein.

The binding affinities and interaction patterns of these virtual compounds can be evaluated, allowing for the prioritization of a smaller, more manageable set of candidates for synthesis and experimental testing. This in silico approach significantly accelerates the drug discovery process by focusing resources on the most promising molecules.

Biological Relevance and Structure Activity Relationship Sar Studies of Azetidinone Derivatives

Molecular Target Identification and Interaction Mechanisms

The biological effects of azetidinone derivatives are a direct consequence of their interactions with specific molecular targets within biological systems. These interactions can range from enzyme inhibition to receptor binding, leading to the modulation of various cellular pathways.

Azetidinone derivatives are well-documented as inhibitors of a variety of enzymes, a property largely attributed to the reactivity of the β-lactam ring. globalresearchonline.nettijer.orgmdpi.com

β-Lactamases: A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. mdpi.commdpi.comnih.govjwatch.org Consequently, the development of β-lactamase inhibitors is a critical strategy to combat antibiotic resistance. mdpi.comnih.govnih.gov Certain azetidinone derivatives have been designed to act as potent β-lactamase inhibitors. nih.gov For instance, electrophilic N-tosyloxy-β-lactams have demonstrated significant inhibitory activity against these enzymes. nih.gov The presence of substituted phenyl rings at the C-4 and N-1 positions of the azetidinone ring can promote hydrophobic interactions within the active site of β-lactamases, enhancing their inhibitory capacity. mdpi.com Molecular dynamics simulations have suggested that some azetidinone derivatives can displace β-lactam antibiotics from the active site of β-lactamase, thereby protecting the antibiotic from degradation. nih.gov

Serine Proteases: Azetidinones have also been identified as inhibitors of serine proteases, a broad family of enzymes involved in various physiological and pathological processes. nih.govresearcher.lifenih.govhuji.ac.il The mechanism of inhibition typically involves the nucleophilic attack of the active site serine residue on the carbonyl carbon of the β-lactam ring, leading to the formation of a stable acyl-enzyme intermediate. nih.gov This effectively inactivates the enzyme. Studies have shown that substituted 2-azetidinones can potently inhibit human leukocyte elastase (HLE) and human cathepsin G. nih.govresearcher.life The stereochemistry of the azetidinone ring plays a crucial role in the inhibitory activity, with the trans-isomer often being significantly more potent than the cis-isomer. nih.gov

Other Relevant Biological Enzymes: Beyond β-lactamases and serine proteases, azetidinone derivatives have shown inhibitory activity against other enzymes. For example, they have been investigated as inhibitors of cholesterol absorption, targeting enzymes involved in this pathway. globalresearchonline.netnih.gov Additionally, some azetidinones have been found to inhibit tubulin polymerization, a key process in cell division, making them potential anticancer agents. nih.gov

In addition to enzyme inhibition, azetidinone derivatives can exert their biological effects through interactions with various cellular receptors. The specific nature of these interactions is highly dependent on the substitution pattern of the azetidinone core.

The cholesterol absorption inhibitor ezetimibe, which features a 2-azetidinone core, functions by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, a critical mediator of cholesterol absorption in the small intestine. wikipedia.org This interaction prevents the uptake of cholesterol, leading to lower plasma cholesterol levels. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For azetidinone derivatives, SAR studies have provided invaluable insights into optimizing their therapeutic potential. mdpi.comnih.gov

The nature, position, and stereochemistry of substituents on the azetidinone ring have a profound impact on the biological activity of these compounds. mdpi.commdpi.com

Substituents at N-1: The substituent on the nitrogen atom of the azetidinone ring significantly influences activity. For example, in a series of penicillin-type analogues, the presence of a phenyl group at the N-1 position was shown to be important for biological activity. mdpi.com

Substituents at C-3: The C-3 position of the azetidinone ring is a key site for modification. In a series of antiproliferative azetidinones, the introduction of small heterocyclic groups like 2-thienyl or 3-thienyl at the C-3 position resulted in potent activity, whereas larger, bulkier groups like naphthyl or benzothienyl led to a decrease in potency. nih.gov

Substituents at C-4: The substituent at the C-4 position also plays a critical role in determining the biological profile. The presence of a phenyl group at C-4 has been reported to enhance hydrophobic interactions with the active site of β-lactamases. mdpi.com In another study, compounds with a methoxy-, nitro-, or amino-group on the phenyl ring at the C-4 position of the azetidinone ring were found to be the most active in a series of antibacterial agents. mdpi.com For cholesterol absorption inhibitors, a 4-hydroxyphenyl group at the C-4 position was found to be beneficial for activity. nih.gov

The following table summarizes the influence of various substituents on the biological activity of azetidinone derivatives based on a review of multiple studies.

| Position | Substituent | Observed Biological Activity/Effect |

| N-1 | Phenyl group | Important for antibacterial activity in penicillin analogues. mdpi.com |

| C-3 | 2-Thienyl, 3-Thienyl | Potent antiproliferative activity. nih.gov |

| Naphthyl, Benzothienyl | Decreased antiproliferative activity. nih.gov | |

| C-4 | Phenyl group | Enhanced β-lactamase inhibition. mdpi.com |

| Methoxy-, nitro-, amino-substituted phenyl | High antibacterial activity. mdpi.com | |

| 4-Hydroxyphenyl group | Beneficial for cholesterol absorption inhibition. nih.gov |

The stereochemistry of the azetidinone ring and its substituents is a critical determinant of biological activity. The relative orientation of the substituents can significantly affect how the molecule interacts with its biological target.

In the case of serine protease inhibitors, the trans configuration of the substituents on the azetidinone ring is often significantly more active than the cis configuration. nih.gov For example, one study found the trans-isomer of an azetidinone-based inhibitor to be 7- and 180-fold more active against human leukocyte elastase and human cathepsin G, respectively, compared to the cis-isomer. nih.gov

Similarly, in a series of antiviral azetidinone derivatives, the stereochemistry of the ring was found to be important for activity and selectivity. nih.gov The trans-isomer of one compound showed moderate activity against human coronavirus, while the cis-isomer was active against influenza A virus. nih.gov This highlights how subtle changes in stereochemistry can lead to different biological activities.

The synthesis of azetidinones often results in specific stereochemical outcomes. For example, the Staudinger [2+2] cycloaddition reaction can be controlled to produce predominantly trans-β-lactams. mdpi.com The ability to synthesize specific stereoisomers is crucial for developing potent and selective therapeutic agents. researchgate.net

Mechanistic Insights into the Molecular Basis of Biological Action

The biological action of azetidinone derivatives is rooted in their ability to act as mechanism-based inhibitors or to bind with high affinity to specific biological targets. derpharmachemica.com

The antibacterial activity of β-lactam antibiotics, the most well-known class of azetidinones, stems from their ability to inhibit bacterial cell wall synthesis. derpharmachemica.comijsr.net They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a major component of the bacterial cell wall. derpharmachemica.com This inhibition leads to a weakened cell wall and ultimately cell lysis. derpharmachemica.com

In the context of enzyme inhibition, the strained four-membered ring of the azetidinone is key. globalresearchonline.net The ring strain increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by residues in the active site of enzymes like serine proteases and β-lactamases. globalresearchonline.netnih.gov This leads to the opening of the β-lactam ring and the formation of a covalent bond with the enzyme, resulting in its inactivation. nih.gov In some cases, a "double hit" mechanism has been proposed, where the inhibitor not only acylates the active site serine but also alkylates a nearby histidine residue, leading to a very stable enzyme-inhibitor complex. nih.gov

For azetidinone derivatives that act as receptor ligands, the mechanism of action involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov The specific three-dimensional arrangement of the substituents on the azetidinone scaffold allows for precise molecular recognition by the receptor's binding site, leading to either agonistic or antagonistic effects.

Role as a Privileged Chemical Scaffold in Bioactive Molecule Design

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that has earned the designation of a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.orgresearchgate.net This status is attributed to its core structural presence in a multitude of compounds targeting a wide array of biological entities, combined with its favorable chemical properties. rsc.orgrsc.org Initially recognized as the key pharmacophore in β-lactam antibiotics like penicillins and cephalosporins, the relevance of the azetidinone structure has expanded significantly. rsc.orgglobalscitechocean.comderpharmachemica.com Researchers have discovered that this scaffold is a versatile foundation for developing agents with diverse therapeutic applications, including antimicrobial, cholesterol absorption inhibitory, anticancer, anti-inflammatory, and anticonvulsant activities. globalscitechocean.comjetir.orgtijer.orgnih.gov

The utility of the azetidinone ring as a privileged structure stems from several key factors. The inherent strain of the four-membered ring contributes to the chemical reactivity of the β-lactam bond, which is crucial for its mechanism of action in many biological contexts, such as the acylation of bacterial penicillin-binding proteins (PBPs). rsc.orgderpharmachemica.com Despite this reactivity, simple monocyclic β-lactam structures can exhibit excellent chemical stability, allowing them to serve as reliable building blocks in drug design. rsc.orgrsc.org This scaffold provides a rigid framework that allows for the precise spatial orientation of various substituents at the N-1, C-3, and C-4 positions. By modifying these positions, medicinal chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules, effectively accessing a broad and useful chemical space. rsc.orgrsc.orgnih.gov

The continuous exploration of azetidinone derivatives has revealed that even minor structural modifications can lead to dramatic changes in biological activity. globalscitechocean.com This sensitivity to substitution underscores the scaffold's value, as it allows for the systematic optimization of lead compounds. For instance, the nature of the substituent at the N-1 position and the C-4 position is often critical for potency and the type of activity observed, while modifications at the C-3 position can influence the mechanism of action and spectrum of activity. derpharmachemica.comnih.gov The ability to generate vast libraries of compounds with diverse biological profiles from a single, common core structure is the hallmark of a privileged scaffold, a role the 2-azetidinone ring continues to fulfill in modern drug discovery. medipol.edu.trijpsr.com

Detailed Research Findings

Structure-activity relationship (SAR) studies on various azetidinone derivatives have provided valuable insights into the structural requirements for their diverse biological activities. The versatility of the 2-azetidinone scaffold allows for substitutions at multiple positions, each influencing the molecule's interaction with its biological target.

Substitutions at N-1: The substituent on the nitrogen atom of the azetidinone ring plays a crucial role in determining the compound's biological profile.

Antimicrobial Activity: For antimicrobial agents, attaching an aryl group to the N-1 position is a common strategy. The electronic properties of this aryl ring are important; groups with increased hydrophobicity, steric bulk, or electropositive character can enhance antimicrobial activity. derpharmachemica.com

Cholesterol Absorption Inhibition: In the context of cholesterol absorption inhibitors like Ezetimibe, a p-fluorophenyl group at N-1 is a key feature.

Anticancer Activity: For anticancer derivatives designed as combretastatin (B1194345) analogues, a 3,4,5-trimethoxyphenyl group at the N-1 position is often employed to mimic the A-ring of the natural product, which is essential for binding to the colchicine (B1669291) site on tubulin. nih.gov

Antidiabetic Activity: N1-substitution with cyclohexyl and isopropyl groups has been found to be essential for antidiabetic activity. derpharmachemica.com

Substitutions at C-3: The C-3 position is another critical site for modification, often bearing a side chain that is fundamental to the molecule's primary interaction with its target.

Antibacterial Activity: In many β-lactam antibiotics, the C-3 position is acylated with a side chain, such as a (Z)-2-alkoxyimino-2-(2-aminothiazol-4-yl)-acetamido group, which is vital for potent antibacterial activity, especially against Gram-negative bacteria. nih.gov The presence of a 3-chloro group in many synthetic monocyclic β-lactams is also associated with powerful antibacterial and other biological activities. tijer.org

Anticancer Activity: In combretastatin analogues, a 3-amino or 3-hydroxy group at this position allows for the attachment of various side chains through amide or ether linkages, modulating the compound's activity and stability. nih.gov The trans stereochemistry between the substituents at C-3 and C-4 is generally preferred for biological activity in these anticancer agents. nih.gov

Enzyme Inhibition: A hydroxyethyl (B10761427) group at C-3 is a feature in some monocyclic β-lactams designed as cholesterol absorption inhibitors. globalresearchonline.net

Substitutions at C-4: The substituent at the C-4 position often influences the spectrum of activity and potency.

Antimicrobial Activity: Phenyl, 4-methoxyphenyl, and 4-hydroxyphenyl groups at the C-4 position can confer potent antimicrobial activity. derpharmachemica.com

Anticancer Activity: In tubulin polymerization inhibitors, a 3-hydroxy-4-methoxyphenyl or a similar substituted phenyl group at C-4 mimics the B-ring of combretastatin A4, which is crucial for activity. nih.gov

Cholesterol Absorption Inhibition: For cholesterol absorption inhibitors, a long alkyl chain or a substituted phenyl group at C-4 is often present, contributing to the molecule's lipophilicity and interaction with its target. nih.gov

Antidiabetic Activity: A para-methoxyphenyl substitution at C-4 has been shown to be favorable for antidiabetic activity. derpharmachemica.com

The following interactive table summarizes SAR findings from various studies on bioactive azetidinone derivatives.

Applications and Future Research Directions in 4 2 Hydroxypropyl Azetidin 2 One Chemistry

Versatile Role as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

The 4-(2-hydroxypropyl)azetidin-2-one scaffold serves as a valuable and versatile building block in the synthesis of more complex molecules. The inherent strain of the four-membered β-lactam ring, combined with the reactive hydroxyl group on the C4-substituent, provides a unique chemical handle for a variety of transformations. acs.orgresearchgate.net This structural motif is a key component in the synthesis of numerous natural and synthetic compounds. researchgate.net

The strategic importance of azetidin-2-ones as intermediates is underscored by their use in the preparation of carbapenems, a class of potent antibiotics. rsc.orggoogle.com For instance, 3-vinyl- and 3-isopropenyl-azetidin-2-ones can be converted into 4-acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-ones, which are direct precursors to novel carbapenem (B1253116) antibiotics. rsc.org The ability to introduce various substituents at different positions of the azetidinone ring allows for the creation of a diverse library of compounds with tailored properties. nih.gov

Furthermore, the development of stereoselective synthetic methods for azetidinones has been a significant focus, enabling the preparation of enantiomerically pure compounds that are crucial for biological applications. acs.orgmdpi.com The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains a fundamental and adaptable method for constructing the azetidin-2-one (B1220530) ring system. researchgate.net

Contributions to Medicinal Chemistry Research and Drug Design Principles

The azetidin-2-one core is a well-established pharmacophore, primarily due to its presence in the life-saving β-lactam antibiotics like penicillins and cephalosporins. researchgate.netbepls.com The biological activity of these antibiotics stems from the ability of the strained β-lactam ring to inhibit bacterial cell wall synthesis. researchgate.netderpharmachemica.com Beyond its antibacterial prowess, the azetidinone scaffold has been incorporated into a wide array of medicinally significant compounds with diverse pharmacological activities. ijpsr.com

Research has demonstrated that azetidinone derivatives exhibit a broad spectrum of biological effects, including:

Antimicrobial activity: This includes antibacterial, antifungal, and antiprotozoal properties. bepls.comijpsr.comnih.gov

Enzyme inhibition: Azetidinones have been identified as inhibitors of various enzymes, such as cholesterol absorption inhibitors and human tryptase and chymase inhibitors. derpharmachemica.commdpi.com

Anticancer activity: Certain azetidinone derivatives have shown potential as anticancer agents. mdpi.comnih.gov

Antiviral activity: The azetidinone skeleton has been recognized for its potential in developing antiviral agents. mdpi.com

A notable example of a successful drug featuring the azetidinone core is Ezetimibe, a cholesterol absorption inhibitor. wikipedia.org Ezetimibe functions by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the small intestine, thereby reducing cholesterol absorption. wikipedia.org Its IUPAC name is (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. wikipedia.org

Development of Novel Molecular Scaffolds for Bioactive Compound Libraries

The azetidinone framework provides a robust scaffold for the generation of libraries of bioactive compounds. bepls.com The ability to modify the substituents at various positions on the ring allows for the systematic exploration of structure-activity relationships (SAR). nih.gov This approach, often referred to as "scaffold hopping," enables the rapid discovery of new chemical entities with desired biological activities. nih.gov By creating and screening libraries of azetidinone derivatives, researchers can identify compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govbepls.com The synthesis of diverse azetidinone derivatives has been a key strategy in the search for new therapeutic agents. bepls.com

Precursors for Advanced Pharmacophores and Hybrid Molecules

The chemical reactivity of the azetidin-2-one ring makes it an excellent precursor for the synthesis of more complex pharmacophores and hybrid molecules. acs.orgijpsr.comnih.gov The concept of creating hybrid molecules by combining the azetidinone moiety with other heterocyclic rings has gained significant traction. ijpsr.comnih.gov This strategy aims to develop compounds with synergistic or enhanced biological activities, potentially overcoming issues like drug resistance. nih.gov For instance, the combination of azetidinone and azole moieties has been explored to create novel antimicrobial agents. nih.gov The versatility of the azetidinone core allows for its integration into a wide range of molecular architectures, leading to the development of advanced therapeutic agents. acs.orgderpharmachemica.comontosight.aigoogle.com

Applications in Chemical Biology Tool Development

While direct evidence for the application of this compound in chemical biology tool development is not extensively documented in the provided search results, the inherent properties of the azetidinone scaffold suggest its potential in this area. The ability to introduce photoreactive groups or fluorescent tags onto the azetidinone ring could enable the development of chemical probes to study biological processes. The reactivity of the β-lactam ring could be exploited for covalent labeling of target proteins, facilitating their identification and characterization. The development of azetidinone-based inhibitors with high selectivity for specific enzymes could also serve as valuable tools for dissecting cellular pathways.

Emerging Research Areas and Unexplored Potential of this compound and its Analogues

Emerging research continues to uncover new facets of azetidinone chemistry and biology. One area of growing interest is the exploration of azetidinone derivatives as dual inhibitors of multiple targets, such as the dual hHDAC6/HDAC8 inhibitors for cancer therapy. nih.gov The synthesis of novel azetidinone-based compounds with unique substitution patterns remains a key focus, with the aim of discovering new biological activities. nih.gov For example, the synthesis of 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives has yielded compounds with promising anticancer, antimicrobial, and antioxidant potential. nih.gov

The unexplored potential of this compound and its analogues lies in the systematic investigation of their interactions with a broader range of biological targets. Further exploration of their properties as modulators of protein-protein interactions or as components of targeted drug delivery systems could open up new therapeutic avenues. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider diversity of azetidinone analogues for biological screening. acs.org

Current Challenges and Future Opportunities in Azetidinone Chemical Research

Despite significant progress, challenges remain in azetidinone chemical research. A primary challenge is the development of general and efficient methods for the enantioselective synthesis of substituted azetidinones. acs.org Overcoming this hurdle is essential for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects. Another challenge is the growing problem of bacterial resistance to β-lactam antibiotics, which necessitates the development of new azetidinone-based agents that can circumvent these resistance mechanisms. derpharmachemica.com

Future opportunities in this field are vast. There is a continuing need for new synthetic methodologies that allow for the precise control of stereochemistry and the introduction of diverse functional groups. acs.org The exploration of azetidinones in new therapeutic areas beyond infectious diseases, such as oncology and neurology, holds great promise. mdpi.commdpi.com Furthermore, the application of computational methods, such as molecular modeling and virtual screening, can accelerate the discovery and optimization of new azetidinone-based drug candidates. nih.gov The continued investigation of the fundamental chemistry and biology of the azetidinone ring system will undoubtedly lead to the development of new and improved therapeutic agents and chemical tools.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(2-Hydroxypropyl)azetidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of β-lactam derivatives like this compound typically involves cyclization or nucleophilic substitution. For example, analogous compounds (e.g., 1-(3-chlorophenyl)-4-heptynyl-azetidin-2-one) were synthesized via gold-catalyzed cyclization of propargylamide precursors, achieving yields >70% . Key optimization steps include:

- Temperature control : Reactions performed at 60–80°C minimize side products.

- Catalyst selection : Transition-metal catalysts (e.g., AuCl₃) enhance regioselectivity.

- Characterization : Confirm purity via HPLC and structural identity using (δ 3.8–4.2 ppm for azetidinone protons) and IR (1680–1720 cm for β-lactam carbonyl) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer: Core techniques include:

- NMR spectroscopy :

- : Identify the hydroxypropyl substituent (δ 1.2–1.6 ppm for CH, δ 3.5–3.8 ppm for CH-OH).

- : β-lactam carbonyl appears at 170–175 ppm .

- IR spectroscopy : Confirm β-lactam ring integrity (C=O stretch at ~1700 cm) and hydroxyl group (broad peak ~3300 cm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) should match theoretical molecular weight (CHNO: 129.16 g/mol).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for β-lactam derivatives:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Spill management : Neutralize spills with 10% sodium bicarbonate and dispose of waste in designated containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Structure refinement : Employ SHELXL for high-precision refinement, focusing on anisotropic displacement parameters for the hydroxypropyl group .

- Validation : Cross-check with WinGX to visualize electron density maps and confirm bond lengths/angles (e.g., β-lactam C-N bond: ~1.33 Å) .

- Example : A related azetidinone derivative (CHClNO) showed 99.5% completeness with R < 0.05 using this workflow .

Q. What computational methods are effective for analyzing stereochemical outcomes in azetidinone derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometries at B3LYP/6-31G(d) level to predict regioselectivity in cyclization reactions.

- Molecular docking : Assess binding affinity of this compound to biological targets (e.g., penicillin-binding proteins) using AutoDock Vina .

- Case study : A hybrid 4-thiazolidinone-cyclopropyl compound was validated via DFT, showing <0.02 Å deviation from X-ray data .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Multi-technique validation : If NMR suggests a planar β-lactam ring but X-ray indicates puckering, re-examine crystal packing effects using Mercury software .

- Dynamic NMR : Perform variable-temperature to detect ring-flipping dynamics in solution.

- Error analysis : Calculate R-factors (e.g., R) in crystallography to assess data reliability (acceptable range: R < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.